(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate
Description
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate is a chiral compound featuring a methyl ester backbone, a tert-butoxycarbonyl (Boc)-protected amine, and a phenylethylamino substituent. The stereochemistry at both the α-carbon (adjacent to the ester) and the phenylethylamino group is specified as (S), which is critical for its interactions in enantioselective synthesis or biological systems .
Properties
IUPAC Name |
methyl (2S)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(1S)-1-phenylethyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-13(14-11-9-8-10-12-14)20-15(16(22)24-7)19(5,6)21-17(23)25-18(2,3)4/h8-13,15,20H,1-7H3,(H,21,23)/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRULRPIGXTOCP-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H](C(=O)OC)C(C)(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is used as an intermediate in the synthesis of bioactive molecules. Its structural features enable modifications that can lead to the development of novel pharmaceuticals targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as inhibitors of various enzymes involved in metabolic pathways, which could lead to therapeutic agents for conditions such as diabetes and obesity .
Anticancer Research
Recent studies have shown that compounds similar to (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate exhibit anticancer properties. The ability to modify the amino acid side chains allows researchers to create analogs that can selectively target cancer cells while minimizing effects on normal cells. This specificity is crucial in developing less toxic cancer therapies .
Peptide Synthesis
Building Block in Peptide Chemistry
The compound serves as a valuable building block in peptide synthesis due to its stable tert-butoxycarbonyl (Boc) protecting group. The Boc group protects the amino functionality during peptide coupling reactions, allowing for the formation of complex peptide structures without unwanted side reactions. This application is particularly important in synthesizing cyclic peptides and peptidomimetics, which have enhanced biological activity compared to linear peptides .
Custom Peptide Synthesis
Companies specializing in custom peptide synthesis utilize this compound for producing specific sequences required for research purposes. Its versatility allows for the incorporation of various amino acids, enabling the design of peptides with tailored properties for studying protein interactions and functions .
Biochemical Research
Studying Protein Interactions
Research has indicated that this compound can be employed in studying protein-ligand interactions. By modifying its structure, researchers can create probes that bind selectively to target proteins, facilitating the exploration of protein functions and mechanisms within cellular contexts .
Role in Enzyme Inhibition Studies
The compound's ability to mimic natural substrates makes it an excellent candidate for enzyme inhibition studies. By analyzing how variations of this compound affect enzyme activity, researchers can gain insights into enzyme mechanisms and develop inhibitors that could serve as therapeutic agents .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential as a lead compound for further development .
Case Study 2: Peptide Synthesis Optimization
A research team utilized this compound in synthesizing a series of cyclic peptides aimed at improving binding affinity to target receptors involved in inflammatory responses. The incorporation of this compound allowed for better control over peptide conformation, resulting in enhanced biological activity compared to linear counterparts .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical differences between the target compound and related molecules:
Key Differences and Implications
Functional Groups and Reactivity: The target compound’s phenylethylamino group distinguishes it from simpler analogs like the compound in , which lacks this substituent. This group may increase steric hindrance or enable π-π interactions in biological targets. The hydrochloride salt in improves aqueous solubility, making it more suitable for in vitro assays compared to the neutral ester form . The ketone in introduces electrophilic character, contrasting with the ester’s nucleophilic susceptibility in the target compound .
Stereochemistry :
- The dual (S,S) configuration in the target compound is rare among the analogs listed. For example, the compound in has only one stereocenter. This specificity could be crucial for asymmetric catalysis or binding to chiral receptors .
Physicochemical Properties :
- Lipophilicity : The phenylethyl group in the target compound likely increases logP compared to the carboxylic acid in or the hydrochloride salt in .
- Stability : The Boc group in all compounds enhances stability during synthesis, but the ester in the target compound may hydrolyze under basic conditions, unlike the ketone in .
Applications: The target compound and its analogs are primarily synthetic intermediates in peptide or small-molecule drug development. For example, the compound in is used in enantioselective Michael additions , while the hydrochloride salt in may facilitate purification.
Biological Activity
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H30N2O4, with a molecular weight of 350.46 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of the phenylethyl group is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H30N2O4 |
| Molecular Weight | 350.46 g/mol |
| Purity | >95% |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of similar Boc-protected amino acid derivatives. These compounds often exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
Research indicates that amino acid derivatives can influence cancer cell proliferation. For instance, compounds structurally related to this compound have been tested on human cancer cell lines using the MTT assay to assess cytotoxic effects. Results showed that at certain concentrations, these compounds could inhibit cell growth without significant toxicity to normal cells.
Case Studies
- Antimicrobial Activity : A study conducted using broth microdilution methods demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against S. aureus strains .
- Anticancer Efficacy : In vitro studies on HeLa and A549 cancer cell lines revealed that specific derivatives caused a dose-dependent decrease in viability, with IC50 values ranging from 15 to 30 µM . This suggests potential for further development into anticancer agents.
Structure-Activity Relationships (SAR)
The biological activity of amino acid derivatives can often be correlated with their structural features. For instance:
- Boc Group : The presence of the Boc group enhances solubility and stability, which is crucial for biological assays.
- Phenylethyl Moiety : This group has been shown to increase affinity towards certain biological targets, enhancing overall activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing this compound, and how can racemization be minimized?
- Methodology : The compound can be synthesized via a multi-step route involving Boc-protection of the amine, followed by coupling with (S)-1-phenylethylamine. Key steps include:
- Dissolving the Boc-protected amino ester precursor in anhydrous THF under nitrogen.
- Adding coupling agents like HATU or DIC with DIEA to activate the carboxyl group .
- Maintaining reaction temperatures below 25°C to suppress racemization, as elevated temperatures (>40°C) risk epimerization at chiral centers.
- Purification via reverse-phase C18 chromatography (acetonitrile/water gradient) to isolate the diastereomerically pure product .
Q. How is reverse-phase HPLC applied to assess purity and stereochemical integrity?
- Protocol : Use a C18 column with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). A gradient from 5% B to 95% B over 20 minutes at 1 mL/min flow rate resolves impurities. Retention times (e.g., 12.3 min for the target compound) and UV/ELSD detection confirm purity (>98%) and distinguish diastereomers .
Q. What spectroscopic techniques validate the compound’s structure?
- Analytical Workflow :
- 1H/13C NMR : Key signals include Boc-group tert-butyl protons (δ 1.44 ppm, singlet) and methyl ester (δ 3.68 ppm, singlet). The (S)-1-phenylethyl group shows doublets for the chiral methyl (δ 1.34 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 405.2385 (calculated) with <2 ppm error .
Advanced Research Questions
Q. How does the stereochemistry at the 2-amino position influence intermolecular interactions in catalysis?
- Study Design : Compare the compound’s enantiomer in asymmetric catalytic reactions (e.g., aldol additions). Use X-ray crystallography (as in ) to correlate the (S,S)-configuration with hydrogen-bonding networks in transition states. Computational modeling (DFT) can predict enantioselectivity trends by analyzing steric hindrance from the tert-butyl and phenylethyl groups.
Q. What strategies stabilize the Boc group under acidic or basic conditions during downstream applications?
- Stability Analysis :
- Acidic Conditions : The Boc group hydrolyzes rapidly in 4 M HCl/dioxane (1 hour, 0°C). Stabilize by substituting TFA for milder deprotection (20% TFA/DCM, 30 min) .
- Basic Conditions : Avoid prolonged exposure to >pH 9, which cleaves the ester. Use phosphate buffers (pH 6–8) for aqueous reactions .
Q. How can computational modeling predict the compound’s bioavailability and metabolic pathways?
- In Silico Approach :
- ADMET Prediction : Use software like Schrödinger’s QikProp to calculate logP (experimental: 2.68 ), polar surface area (38.3 Ų), and CYP450 metabolism sites.
- Metabolite Identification : Simulate Phase I oxidation (via CYP3A4) at the phenylethyl group and ester hydrolysis using molecular docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
